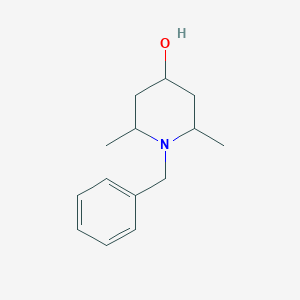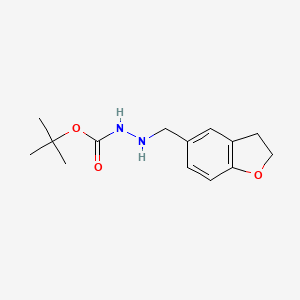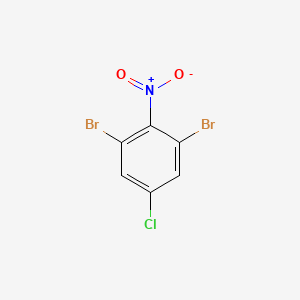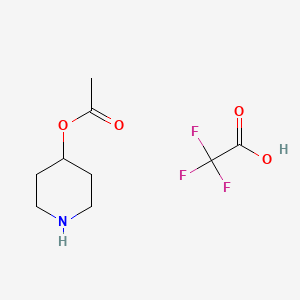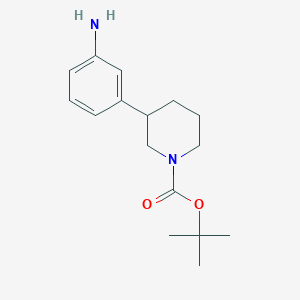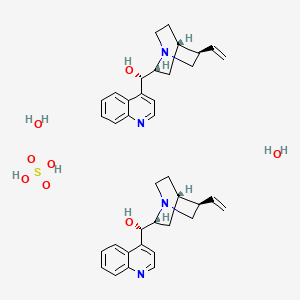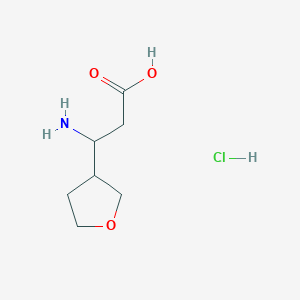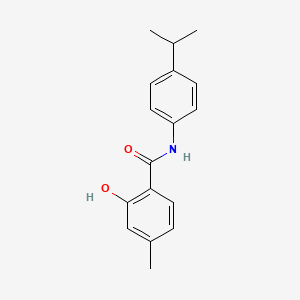
2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamide, also known as 4-methyl-benzamide, is an organic compound belonging to the class of benzamides. It is a white, crystalline solid with a molecular weight of 202.3 g/mol and a melting point of 187.5 °C. 4-methyl-benzamide is a widely used compound in the pharmaceutical industry and has been studied extensively for its potential applications in the synthesis of drugs and in scientific research.
作用機序
2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide acts as an inhibitor of histone deacetylases (HDACs) by binding to the zinc-binding domain of the enzyme. This binding prevents the enzyme from catalyzing the acetylation of histones, which results in the inhibition of gene expression. In addition, 2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide acts as a substrate for the enzyme tyrosine aminotransferase (TAT) and acetylcholinesterase (AChE). It also acts as a substrate for the enzyme arylamine N-acetyltransferase (NAT).
Biochemical and Physiological Effects
2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and reduce the activity of enzymes involved in the synthesis of drugs. In addition, 2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide has been found to have anti-oxidant, anti-inflammatory, and anti-apoptotic effects.
実験室実験の利点と制限
2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and can be easily synthesized. In addition, it is a stable compound and can be stored for long periods of time without degradation. However, 2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide has several limitations for use in laboratory experiments. It is a relatively small molecule and can be difficult to work with in certain experiments. In addition, it can be toxic to cells in high concentrations, and should be used with caution.
将来の方向性
There are a variety of potential future directions for 2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide research. One potential direction is to further investigate the effects of 2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide on the inhibition of histone deacetylases (HDACs). In addition, further research could be conducted to investigate the potential of 2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide as an inhibitor of other enzymes, such as tyrosine aminotransferase (TAT), acetylcholinesterase (AChE), and arylamine N-acetyltransferase (NAT). Furthermore, further research could be conducted to investigate the potential of 2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide as an anti-cancer agent and its potential as an anti-inflammatory agent. Finally, further research could be conducted to investigate the potential of 2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide as an antioxidant and its potential as an anti-apoptotic agent.
合成法
2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide can be synthesized via a variety of methods. One of the most common methods is the reaction of 4-methyl-phenol and benzoyl chloride in the presence of a base, such as sodium hydroxide, in an organic solvent such as dichloromethane. This reaction produces 2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide as the main product in high yields.
科学的研究の応用
2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide is used in a variety of scientific research applications. It has been used as an inhibitor of histone deacetylases (HDACs) and as a substrate for the enzyme tyrosine aminotransferase (TAT). It has also been used as a substrate for the enzyme acetylcholinesterase (AChE) and as a substrate for the enzyme arylamine N-acetyltransferase (NAT). In addition, 2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamidezamide has been used in the synthesis of drugs and in the study of enzyme kinetics.
特性
IUPAC Name |
2-hydroxy-4-methyl-N-(4-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-11(2)13-5-7-14(8-6-13)18-17(20)15-9-4-12(3)10-16(15)19/h4-11,19H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKHSBAKJHMPQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-N-(4-isopropyl-phenyl)-4-methyl-benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


